molecular formula C26H24N4O3S B3406813 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide CAS No. 394229-68-6

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide

Cat. No.: B3406813
CAS No.: 394229-68-6
M. Wt: 472.6 g/mol
InChI Key: TUMIWTYCOBCKQT-UHFFFAOYSA-N
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Description

The compound N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide features a benzimidazole core linked to a phenyl group via an amide bond, with a 4-(N,N-diallylsulfamoyl) substituent on the benzamide moiety.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[bis(prop-2-enyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3S/c1-3-17-30(18-4-2)34(32,33)22-15-11-20(12-16-22)26(31)27-21-13-9-19(10-14-21)25-28-23-7-5-6-8-24(23)29-25/h3-16H,1-2,17-18H2,(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMIWTYCOBCKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

Benzimidazole-Propenone Derivatives ()

Compounds 11–15 in share a benzimidazole-propenone-benzamide scaffold but vary in substituents on the terminal phenyl group (e.g., methoxy, hydroxy). These compounds exhibit high melting points (>250°C), attributed to strong intermolecular hydrogen bonding and π-π stacking.

Sulfonamide/Sulfamoyl Derivatives ()
  • Sulfonyl-Triazoles () : Compounds [7–9] incorporate a sulfonyl group in a triazole-thione scaffold. Their IR spectra confirm the absence of C=O groups post-synthesis, highlighting structural stability. The target compound’s sulfamoyl group may offer similar electronic effects but with enhanced solubility due to the diallyl substituents .
  • Imidazole-Sulfamoyl Benzamides () : Derivatives like 4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide demonstrate potent antifungal and antibacterial activities. The diallylsulfamoyl group in the target compound could modulate activity by altering steric interactions with microbial targets .
  • Sulfonylhydrazones () : Compounds 5a–5m feature a sulfonylhydrazone linker instead of a sulfamoyl amide. While these show antimicrobial activity, the target’s amide linkage may improve metabolic stability compared to hydrazones .
Chlorophenyl and Pyridyl Derivatives ()
  • N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-N'-(4-chlorophenyl)formamidine (12c, ) : This compound has a formamidine linker and chlorophenyl group, exhibiting IR bands for C-Cl (789 cm⁻¹) and NH (3194 cm⁻¹). The target’s sulfamoyl group may enhance solubility relative to the hydrophobic chlorophenyl substituent .
  • Chalcone-Benzamides (): Compounds 6–8 include chlorophenyl or pyridyl substituents. Their propenone linker introduces conjugation, whereas the target’s sulfamoyl group may reduce π-system continuity, affecting electronic properties .

Physicochemical Properties

Compound Class/ID Key Substituent Melting Point (°C) Solubility Inference
Target Compound N,N-Diallylsulfamoyl Not reported Moderate (flexible allyl chains)
Benzimidazole-Propenones Methoxy/Hydroxy phenyl 258–283 Low (crystalline)
Sulfonylhydrazones Substituted phenyl Not reported Moderate (hydrazone linker)
Imidazole-Sulfamoyl Sulfamoyl phenyl Not reported High (polar sulfamoyl)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide

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